
1-(1,1-Dioxothian-4-yl)cyclopropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,1-Dioxothian-4-yl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2241128-99-2. It has a molecular weight of 193.74 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2S.ClH/c9-8(3-4-8)7-1-5-12(10,11)6-2-7;/h7H,1-6,9H2;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.74 . It’s typically in powder form and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Methodologies and Applications
Innovative Synthesis of Aminocyclopropanes and Derivatives : Research has shown that amine-substituted cyclopropanes serve as key intermediates for the synthesis of biologically active compounds. Techniques such as CuH-catalyzed hydroamination have been developed to produce polysubstituted aminocyclopropanes with high diastereo- and enantioselectivity, demonstrating the utility of such methodologies in accessing complex aminocyclopropane derivatives for pharmaceutical applications (Feng et al., 2019).
Cyclopropanation and Ring-Opening Reactions : The use of cyclopropane derivatives in synthetic chemistry allows for the construction of diverse molecular architectures. For instance, cyclopropanes have been employed as precursors in the regiospecific synthesis of dihydropyrroles and pyrroles through ring-opening reactions with primary amines, followed by oxidative processes to access functionalized pyrroles, showcasing the versatility of cyclopropane derivatives in synthesizing nitrogen-containing heterocycles (Wurz & Charette, 2005).
Photoredox-Catalyzed Transformations : The application of photoredox catalysis in the functionalization of cyclopropane derivatives has been explored, with studies demonstrating the ring-opening and oxo-amination of aryl cyclopropanes. This approach facilitates the synthesis of β-amino ketone derivatives, highlighting the potential of photoredox catalysis in the selective functionalization of unactivated cyclopropanes for the development of novel amines and amine derivatives (Ge et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c9-8(3-4-8)7-1-5-12(10,11)6-2-7;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAJBYAHAWKFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxothian-4-yl)cyclopropan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

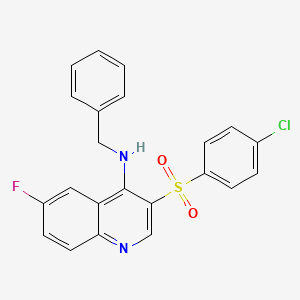
methanone](/img/structure/B2937899.png)
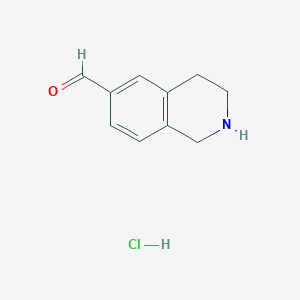



![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)
![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)
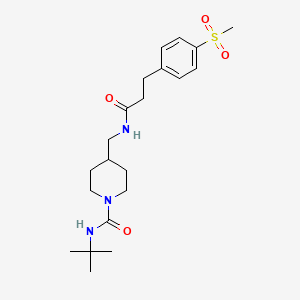
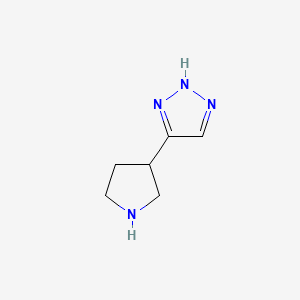
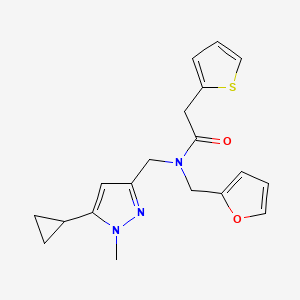

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)